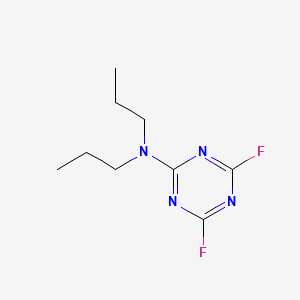
4,6-Difluoro-N,N-dipropyl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Difluoro-N,N-dipropyl-1,3,5-triazin-2-amine: is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two fluorine atoms at the 4 and 6 positions, and two propyl groups attached to the nitrogen atom at the 2 position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-N,N-dipropyl-1,3,5-triazin-2-amine typically involves nucleophilic substitution reactions. One common method involves the reaction of 4,6-dichloro-1,3,5-triazine with dipropylamine in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like dioxane or water at elevated temperatures (70-80°C) to facilitate the substitution of chlorine atoms with fluorine atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluoro-N,N-dipropyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for this compound, where nucleophiles replace the fluorine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium carbonate, dipropylamine, and solvents like dioxane or water are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with dipropylamine results in the formation of this compound .
Scientific Research Applications
4,6-Difluoro-N,N-dipropyl-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex triazine derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of high-energy materials and polymers.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-N,N-dipropyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the presence of functional groups. The fluorine atoms enhance its reactivity and binding affinity to target molecules, making it effective in various biochemical pathways .
Comparison with Similar Compounds
- 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine
- 4,6-Dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine
- 2,4,6-Tris(benzyloxy)-1,3,5-triazine
Comparison: Compared to these similar compounds, 4,6-Difluoro-N,N-dipropyl-1,3,5-triazin-2-amine is unique due to the presence of fluorine atoms, which significantly enhance its chemical reactivity and stability. The propyl groups also contribute to its distinct properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
85401-50-9 |
|---|---|
Molecular Formula |
C9H14F2N4 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
4,6-difluoro-N,N-dipropyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H14F2N4/c1-3-5-15(6-4-2)9-13-7(10)12-8(11)14-9/h3-6H2,1-2H3 |
InChI Key |
BOEGFBLTEHRVMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC(=NC(=N1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















